molecular formula C11H9ClN2O B8717877 3-(5-chloropyridin-3-yl)oxyaniline

3-(5-chloropyridin-3-yl)oxyaniline

Cat. No.: B8717877
M. Wt: 220.65 g/mol
InChI Key: CHYSYLZICGWYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloropyridin-3-yl)oxyaniline is an organic compound that features a chlorinated pyridine ring attached to a benzenamine moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloropyridin-3-yl)oxyaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloropyridin-3-yl)oxyaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

3-(5-chloropyridin-3-yl)oxyaniline has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-chloropyridin-3-yl)oxyaniline involves its interaction with molecular targets and pathways within biological systems. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-2-yloxy)benzenamine
  • 3-(5-Chloropyridin-4-yloxy)benzenamine
  • 3-(5-Bromopyridin-3-yloxy)benzenamine

Uniqueness

3-(5-chloropyridin-3-yl)oxyaniline is unique due to the specific positioning of the chlorine atom on the pyridine ring and the oxygen linkage to the benzenamine moiety

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(5-chloropyridin-3-yl)oxyaniline

InChI

InChI=1S/C11H9ClN2O/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H,13H2

InChI Key

CHYSYLZICGWYFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CN=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-5-(3-nitrophenoxy)pyridine (0.2 g, 0.8 mmol) in EtOAc (10 mL) was added PtO2 (0.02 g) and the mixture was stirred for 4 h under H2 (1 atm). It was then filtered through a Celite® pad and washed with EtOAc (2×5 mL). The combined organic extracts were concentrated to afford 3-(5-chloropyridin-3-yloxy)benzenamine (0.165 g, 93% yield) which was used without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.39 (d, J=2.0 Hz, 1H), 8.31 (d, J=2.8 Hz, 1H), 7.54-7.53 (m, 1H), 7.05 (t, J=8.0 Hz, 1H), 6.42-6.39 (m, 1H), 6.25-6.19 (m, 2H), 5.33 (brs, 2H); MS (ESI) m/z: 221.0 (M+H+).
Name
3-chloro-5-(3-nitrophenoxy)pyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.02 g
Type
catalyst
Reaction Step One

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